Spectroscopic Data for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole: An In-depth Technical Guide
Spectroscopic Data for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(3-bromophenyl)-1-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule. The guide offers predicted spectral data based on established principles and data from analogous structures, detailed experimental protocols for data acquisition, and an analysis of the underlying chemical principles that govern the observed spectral features.
Introduction
3-(3-bromophenyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and the presence of a bromophenyl group offers a versatile handle for further chemical modifications through cross-coupling reactions.[1] Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide provides the foundational spectroscopic knowledge necessary for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-bromophenyl)-1-methyl-1H-pyrazole, both ¹H and ¹³C NMR are crucial for confirming its identity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-(3-bromophenyl)-1-methyl-1H-pyrazole in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the pyrazole ring, the methyl group, and the bromophenyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 (pyrazole) | 6.3 - 6.5 | d | 1H |
| H-5 (pyrazole) | 7.3 - 7.5 | d | 1H |
| N-CH₃ | 3.8 - 4.0 | s | 3H |
| Ar-H (bromophenyl) | 7.2 - 7.8 | m | 4H |
Causality behind Predicted Shifts:
-
Pyrazole Protons (H-4 and H-5): The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the aromatic nature of the pyrazole ring and the electronic effects of the substituents.
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N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is typically in the range of 3.8-4.0 ppm for N-methylpyrazoles.
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Bromophenyl Protons (Ar-H): The four protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. The bromine atom's electron-withdrawing nature and the meta-substitution pattern will lead to a complex splitting pattern.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (pyrazole) | 148 - 152 |
| C-4 (pyrazole) | 105 - 108 |
| C-5 (pyrazole) | 128 - 132 |
| N-CH₃ | 38 - 42 |
| C-Br (bromophenyl) | 120 - 124 |
| Ar-C (bromophenyl) | 125 - 135 |
| C-ipso (bromophenyl) | 133 - 137 |
Causality behind Predicted Shifts:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of five-membered aromatic heterocycles. C-3, being attached to the bromophenyl group and a nitrogen atom, will be the most downfield of the pyrazole carbons.
-
N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.
-
Bromophenyl Carbons: The carbons of the bromophenyl ring will have chemical shifts typical for substituted benzene rings. The carbon directly attached to the bromine atom (C-Br) will be influenced by the halogen's electronegativity.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[6]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
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Workflow for NMR Analysis
Caption: Workflow for NMR analysis of 3-(3-bromophenyl)-1-methyl-1H-pyrazole.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of 3-(3-bromophenyl)-1-methyl-1H-pyrazole will show characteristic absorption bands for the aromatic rings and the C-H and C-N bonds.
Table 3: Predicted IR Absorption Bands for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium |
| 1600 - 1585 | Aromatic C=C stretch | Medium-Strong |
| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |
| ~1550 | Pyrazole ring stretch | Medium |
| 1100 - 1000 | C-N stretch | Medium |
| 800 - 700 | C-Br stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Causality behind Predicted Absorptions:
-
Aromatic C-H Stretch: The C-H stretching vibrations of both the pyrazole and bromophenyl rings are expected just above 3000 cm⁻¹.[7][8]
-
Aliphatic C-H Stretch: The methyl group's C-H stretching will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The double bond stretching vibrations within the aromatic rings give rise to characteristic bands in the 1600-1400 cm⁻¹ region.[7][8]
-
Pyrazole Ring Stretch: The pyrazole ring itself has characteristic stretching vibrations.
-
C-Br Stretch: The carbon-bromine bond has a characteristic stretching frequency in the fingerprint region.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds gives strong absorptions in the 900-675 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern of the benzene ring.[8]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 3-(3-bromophenyl)-1-methyl-1H-pyrazole sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Workflow for IR Analysis
Caption: Workflow for IR analysis of 3-(3-bromophenyl)-1-methyl-1H-pyrazole.
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of 3-(3-bromophenyl)-1-methyl-1H-pyrazole using NMR and IR spectroscopy. While experimental data for this specific molecule is not widely published, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a reliable reference for scientists. The provided experimental protocols and workflows ensure that researchers can acquire high-quality data for structural verification and further studies. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the unambiguous identification of this important heterocyclic compound.
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